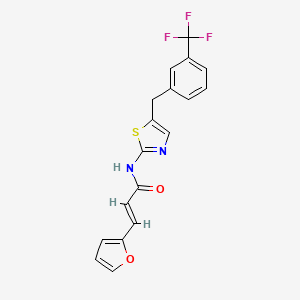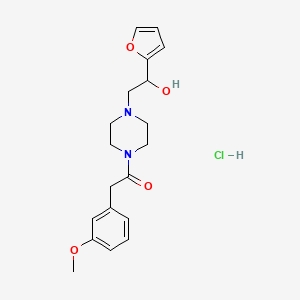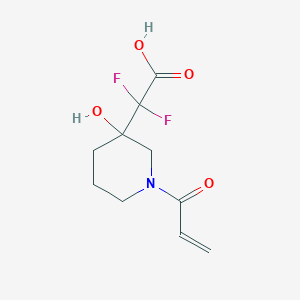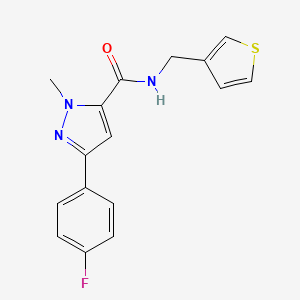
3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrazole core, which is a type of heterocyclic aromatic organic compound. Attached to this core are a 4-fluorophenyl group, a methyl group, and a thiophen-3-ylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the fluorophenyl and thiophene groups) and a heterocyclic ring (in the pyrazole group) would contribute to the compound’s stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the fluorine atom in the fluorophenyl group could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide:
Pharmaceutical Development
This compound has potential applications in pharmaceutical development due to its unique structural properties. The presence of the fluorophenyl group can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug design and development. Its pyrazole core is known for its anti-inflammatory and analgesic properties, which could be leveraged in creating new medications for pain management and inflammatory diseases .
Cancer Research
The compound’s structure suggests potential use in cancer research. Pyrazole derivatives have been studied for their anticancer activities, and the incorporation of a thiophene moiety could enhance these properties. Researchers could explore its efficacy in inhibiting cancer cell proliferation and inducing apoptosis, making it a valuable tool in the development of new anticancer therapies .
Neuroprotective Agents
Given the neuroprotective potential of pyrazole derivatives, this compound could be investigated for its ability to protect neurons from damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The fluorophenyl and thiophene groups might contribute to the compound’s ability to cross the blood-brain barrier, enhancing its effectiveness as a neuroprotective agent .
Antimicrobial Applications
The compound’s structure is conducive to antimicrobial activity. Pyrazole derivatives have shown efficacy against a range of bacterial and fungal pathogens. The addition of fluorophenyl and thiophene groups could further enhance its antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(thiophen-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-20-15(16(21)18-9-11-6-7-22-10-11)8-14(19-20)12-2-4-13(17)5-3-12/h2-8,10H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYIYVINNPLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2840431.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2840434.png)

![3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B2840437.png)
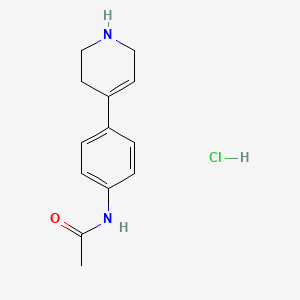
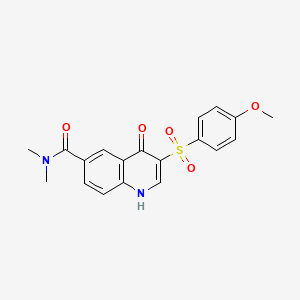

![4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2840446.png)


